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3,3'-(butane-1,1-diyl)bis(1H-indole)

Catalog No.
S8635681
CAS No.
M.F
C20H20N2
M. Wt
288.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-(butane-1,1-diyl)bis(1H-indole)

Product Name

3,3'-(butane-1,1-diyl)bis(1H-indole)

IUPAC Name

3-[1-(1H-indol-3-yl)butyl]-1H-indole

Molecular Formula

C20H20N2

Molecular Weight

288.4 g/mol

InChI

InChI=1S/C20H20N2/c1-2-7-14(17-12-21-19-10-5-3-8-15(17)19)18-13-22-20-11-6-4-9-16(18)20/h3-6,8-14,21-22H,2,7H2,1H3

InChI Key

YJCSYGCYBUOJMI-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=CNC2=CC=CC=C21)C3=CNC4=CC=CC=C43

3,3'-(butane-1,1-diyl)bis(1H-indole) is a compound characterized by its unique structure, which consists of two indole moieties linked by a butane-1,1-diyl spacer. This compound features a molecular formula of C16H18N2C_{16}H_{18}N_2 and a molecular weight of approximately 254.33 g/mol. It appears as an orange solid with a melting point ranging from 153°C to 155°C . The indole units contribute to its aromatic properties and potential biological activities, making it of interest in various fields of research.

The synthesis of 3,3'-(butane-1,1-diyl)bis(1H-indole) typically involves the reaction between indole and an appropriate aldehyde under specific conditions. For instance, one method involves the use of a catalyst such as TLIM (a biocatalyst) in water at elevated temperatures. The reaction proceeds through the formation of an intermediate that eventually leads to the bis(indole) product . The reaction can be monitored using thin-layer chromatography to ensure completion.

Several methods have been developed for the synthesis of 3,3'-(butane-1,1-diyl)bis(1H-indole):

  • Catalytic Synthesis: Utilizing TLIM as a catalyst in an aqueous medium has been shown to yield good results with high purity and yield (around 87%) under optimized conditions .
  • Solvent-Free Methods: Some approaches involve solvent-free reactions using silica gel as a support material along with acid catalysts like hydrochloric acid, which can enhance yield and efficiency .
  • Column Chromatography: After the reaction completion, purification is typically achieved through column chromatography to isolate the desired product from unreacted materials and by-products.

The applications of 3,3'-(butane-1,1-diyl)bis(1H-indole) extend into various fields:

  • Pharmaceuticals: Due to its potential biological activity, it may serve as a lead compound in drug development.
  • Organic Synthesis: The compound can be used as an intermediate in synthesizing more complex organic molecules or materials.
  • Material Science: Its unique properties may be exploited in developing new materials with specific functionalities.

Interaction studies involving 3,3'-(butane-1,1-diyl)bis(1H-indole) are essential for understanding its biological mechanisms. Preliminary studies suggest that compounds with similar structures can interact with various biological targets such as enzymes or receptors involved in disease pathways. Further research is needed to elucidate these interactions specifically for this compound.

Several compounds share structural features with 3,3'-(butane-1,1-diyl)bis(1H-indole), which can provide insights into its uniqueness:

Compound NameStructure DescriptionUnique Features
3,3'-(phenylmethylene)bis(1H-indole)Two indoles connected by a phenylmethylene bridgeKnown for high yields in certain catalytic reactions .
3,3'-(butane-1,4-diyl)bis(1H-indole)Similar but with different alkyl linkerExhibits different physical properties and reactivity patterns .
2,2'-biindoleTwo indoles linked directly without spacersGreater stability but less flexibility than bis(indoles) .
3-(indol-3-yl)-indoleContains an additional indole at one endPotentially enhanced biological activity due to multiple reactive sites .

The uniqueness of 3,3'-(butane-1,1-diyl)bis(1H-indole) lies in its specific linker and the resulting conformational flexibility it provides compared to more rigid structures like 2,2'-biindole.

3,3'-(Butane-1,1-diyl)bis(1H-indole) belongs to the bis(indolyl)methane (BIM) family, a class of heterocyclic compounds featuring two indole units connected by a methylene or substituted methylene group. Its molecular formula, $$ \text{C}{20}\text{H}{20}\text{N}_2 $$, and molecular weight of 288.39 g/mol distinguish it from simpler BIM derivatives. The compound’s defining feature is the butane-1,1-diyl spacer, which introduces conformational flexibility and influences its electronic properties.

The SMILES notation $$ \text{CCCC(C1=CNC2=C1C=CC=C2)C3=CNC4=C3C=CC=C4} $$ underscores its symmetrical structure, where the central butyl chain bridges the nitrogen atoms of two indole rings. This arrangement enhances π-π stacking interactions, making it a candidate for materials science applications. Compared to natural BIM analogs like vibrindole B, 3,3'-(butane-1,1-diyl)bis(1H-indole) lacks hydroxyl or methyl substitutions, resulting in distinct reactivity and solubility profiles.

Structural Comparison with Related BIM Derivatives

Property3,3'-(Butane-1,1-diyl)bis(1H-indole)Vibrindole BTylophorinicine
Core StructureBis(indolyl)methaneBis(indolyl)butanePhenanthroindolizidine
Molecular Formula$$ \text{C}{20}\text{H}{20}\text{N}_2 $$$$ \text{C}{20}\text{H}{20}\text{N}_2 $$$$ \text{C}{24}\text{H}{23}\text{NO}_3 $$
Key Functional GroupsIndole, butyl bridgeIndole, hydroxyl, butylIndolizidine, phenanthrene

Historical Development in Bis(indolyl)methane Chemistry

The synthesis of BIM derivatives dates to early 20th-century studies on indole condensation reactions. Traditional methods employed Brønsted or Lewis acids (e.g., $$ \text{H}2\text{SO}4 $$, $$ \text{FeCl}_3 $$) to catalyze the electrophilic substitution of indoles with aldehydes. However, these approaches suffered from low yields, long reaction times, and environmental concerns.

A breakthrough emerged with hyper-cross-linked polyaromatic spheres (HCPs) functionalized with bromomethyl groups. These catalysts enabled efficient BIM synthesis under mild conditions (60°C, nontoxic solvents), achieving yields exceeding 90% for 3,3'-(butane-1,1-diyl)bis(1H-indole). The mechanism involves:

  • Electrophilic Activation: The aldehyde reacts with HCP@CH$$_2$$Br to form a reactive oxonium intermediate.
  • Nucleophilic Attack: Indole attacks the electrophilic carbon, forming a carbocation.
  • Elimination: Loss of water yields the final BIM product.

Parallel advancements in natural product isolation revealed structurally related compounds like vibrindole B from Pseudovibrio denitrificans, underscoring the biological relevance of bis(indolyl) frameworks.

Key Physicochemical Properties

Molecular and Spectral Characteristics

  • Molecular Weight: 288.39 g/mol
  • Melting Point: Not explicitly reported, but analogous BIMs exhibit melting points between 120–180°C.
  • Solubility: Limited solubility in polar solvents (e.g., water, methanol) due to hydrophobic indole and butyl groups. Soluble in dimethyl sulfoxide (DMSO) and ethyl acetate.

Spectroscopic Data:

  • $$ ^1\text{H} $$ NMR (DMSO-$$ d_6 $$): Signals at $$ \delta $$ 7.91 (NH), 7.60 (H-4), 7.14 (H-6), and 4.50 (bridgehead H).
  • IR: Peaks at 3413 cm$$ ^{-1} $$ (N-H stretch) and 1600–1450 cm$$ ^{-1} $$ (aromatic C=C).

Stability and Reactivity

  • Thermal Stability: Decomposes above 300°C, as indicated by thermogravimetric analysis of similar BIMs.
  • Photophysical Properties: Fluorescence emission maxima ($$ \lambda_{\text{em}} $$) near 450 nm with Stokes shifts of ~7,365 cm$$ ^{-1} $$, comparable to polyaromatic BIM derivatives.

XLogP3

5.5

Hydrogen Bond Donor Count

2

Exact Mass

288.162648646 g/mol

Monoisotopic Mass

288.162648646 g/mol

Heavy Atom Count

22

Dates

Last modified: 11-21-2023

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